Home > Products > Screening Compounds P123264 > 6-(3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
6-(3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one - 1628795-45-8

6-(3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Catalog Number: EVT-2586739
CAS Number: 1628795-45-8
Molecular Formula: C16H15N3O3S
Molecular Weight: 329.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-(3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a compound belonging to the pyrido[2,3-d]pyrimidine class of heterocyclic compounds. These compounds are recognized for their diverse biological activities and potential therapeutic applications. The structure of this specific compound features a pyrido[2,3-d]pyrimidine core substituted with a 3,5-dimethoxyphenyl group and a methylthio group, which contribute to its unique properties and biological activities.

Source and Classification

Pyrido[2,3-d]pyrimidines are classified as privileged scaffolds in medicinal chemistry due to their ability to interact with various biological targets. The specific compound in question is synthesized from precursors that include pyrimidine derivatives and aromatic aldehydes. The presence of the methoxy groups enhances the lipophilicity and biological activity of the molecule, making it an interesting candidate for further studies in drug development.

Synthesis Analysis

The synthesis of 6-(3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through several methods. A notable approach involves a one-pot reaction that combines 2-thiobarbituric acid, ammonium acetate, and an appropriate aromatic aldehyde under specific conditions.

Methodology

  1. Reagents: The synthesis typically employs 2-thiobarbituric acid (0.5 mmol), ammonium acetate (0.3 mmol), and an aromatic aldehyde (0.25 mmol) such as 3,5-dimethoxybenzaldehyde.
  2. Catalyst: Ionic liquids like [H-NMP] + [HSO4] − serve as catalysts to facilitate the reaction under ultrasonic irradiation.
  3. Reaction Conditions: The reaction is carried out in water as a solvent, with the progress monitored by thin-layer chromatography until completion.
  4. Product Isolation: After the reaction, solvents are evaporated, and products are purified through washing with ethanol and hot water.

This method is advantageous due to its environmentally friendly nature and high yields of the desired product.

Molecular Structure Analysis

The molecular structure of 6-(3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one can be described as follows:

  • Molecular Formula: C15H15N3O2S
  • Molecular Weight: Approximately 301.36 g/mol
  • Structure: The compound consists of a pyrido[2,3-d]pyrimidine ring system with a methylthio group at position 2 and a dimethoxyphenyl substituent at position 6.

The presence of methoxy groups at positions 3 and 5 on the phenyl ring enhances electron donation, which can influence the compound's reactivity and binding affinity to biological targets.

Chemical Reactions Analysis

6-(3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions typical for heterocycles:

  1. Nucleophilic Substitution: The methylthio group can participate in nucleophilic substitution reactions under strong conditions.
  2. Oxidation: The methoxy groups may be oxidized to form corresponding aldehydes or acids.
  3. Hydrogenation: Reduction reactions could modify the double bonds in the pyrido[2,3-d]pyrimidine core.

These reactions can be utilized to synthesize derivatives with altered biological properties.

Mechanism of Action

The mechanism of action for compounds like 6-(3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves interaction with specific biological targets such as enzymes or receptors:

  1. Receptor Binding: The compound may act as a ligand for various receptors involved in cellular signaling pathways.
  2. Enzyme Inhibition: It could inhibit specific enzymes linked to disease processes (e.g., kinases), thereby modulating biochemical pathways.
  3. Anticancer Activity: Some derivatives have shown potential anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth.

The precise mechanism often requires extensive biochemical assays to elucidate target interactions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide or ethanol but may have limited solubility in water due to its hydrophobic character.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reactivity is influenced by the presence of functional groups such as methoxy and methylthio, which can participate in various chemical reactions.
Applications

6-(3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one has potential applications in several fields:

  1. Medicinal Chemistry: As a lead compound for developing new therapeutic agents targeting cancer or other diseases.
  2. Biological Research: Useful for studying enzyme interactions and cellular pathways due to its ability to modulate receptor activity.
  3. Pharmaceutical Development: May serve as a scaffold for synthesizing more complex molecules with enhanced efficacy and selectivity.
Synthetic Methodologies and Structural Diversification

Condensation-Based Synthesis of Pyrido[2,3-d]pyrimidine Scaffolds

The core pyrido[2,3-d]pyrimidin-7(8H)-one scaffold is predominantly constructed via multistep condensation reactions between appropriately substituted pyrimidine precursors and cyclic carbonyl compounds. Victory's foundational approach involves the condensation of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with guanidine under basic conditions (NaOMe/MeOH), yielding 2,4-diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones with high regioselectivity [1]. This methodology has been extensively adapted for synthesizing derivatives bearing diverse substituents at strategic positions (C2, C4, C5, C6, N8). For 6-(3,5-dimethoxyphenyl) functionalization, the synthetic pathway typically employs a pre-functionalized cyclic intermediate containing the 3,5-dimethoxyphenyl moiety at the C6 position prior to pyrimidine ring closure. This approach leverages the electrophilic character of the pyrimidine precursors, allowing regioselective introduction of the aryl group during the annulation step. The 3,5-dimethoxyphenyl substituent is incorporated either as part of the enone precursor or via subsequent functionalization of an intermediate halogenated or metallated pyridopyrimidine [2] [6]. The general sequence involves:

  • Preparation of a 6-substituted 2-aminonicotinonitrile or analogous precursor bearing the 3,5-dimethoxyphenyl group.
  • Cyclocondensation with a suitable C1 synthon (e.g., formamidine acetate, triethyl orthoformate) or direct ring closure with reagents like guanidine to form the pyrimidine ring.
  • Oxidation or dehydrogenation if the saturated 5,6-dihydro scaffold is initially formed [1] [6].

Table 1: Common Precursors for Condensation-Based Synthesis of Target Scaffold

Precursor TypeKey SubstituentCyclizing AgentProduct FeaturesRef.
6-(3,5-Dimethoxyphenyl)-2-amino-4-methylnicotinonitrile3,5-Dimethoxyphenyl at C6Formamidine acetate2-Amino-4-methyl-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidine [2]
Ethyl 6-(3,5-dimethoxyphenyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxylate3,5-Dimethoxyphenyl at C6Ethyl acetoacetate7-Hydroxy/thioxo intermediate [6]
2-Methoxy-6-oxo-1-(3,5-dimethoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile3,5-Dimethoxyphenyl at N1Guanidine1,2,3,4-Tetrahydro scaffold [1]

One-Pot Assembly Strategies Utilizing Ionic Liquids and Ultrasonic Irradiation

Modern synthetic approaches emphasize efficiency through one-pot multicomponent reactions (MCRs) employing green chemistry principles. Ionic liquid-mediated synthesis, particularly using imidazolium-based salts like 1-butyl-3-methylimidazolium bromide ([BMIM]Br), serves as dual solvent and catalyst for constructing the pyrido[2,3-d]pyrimidine core. These reactions typically involve the condensation of a 6-aryl-substituted precursor (e.g., 6-(3,5-dimethoxyphenyl)-2-thiouracil), an active methylene compound (e.g., ethyl cyanoacetate), and an appropriate aldehyde under reflux conditions. Ionic liquids enhance reaction rates and yields (typically >75%) by stabilizing charged intermediates and improving reactant solubility [4].

Complementing this, ultrasonic irradiation significantly accelerates key steps like bromination at C6 and nucleophilic substitution. For example, bromination of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one using N-bromosuccinimide (NBS) under ultrasound (40 kHz, 50°C) reduces reaction time from 48 hours to 30-45 minutes while maintaining yields around 85-92% [4] [5]. This efficiency arises from acoustic cavitation, which enhances mass transfer and generates localized high-energy microenvironments. The subsequent Suzuki-Miyaura coupling introducing the 3,5-dimethoxyphenyl group also benefits from ultrasonic conditions, achieving completion within 1-2 hours compared to 12-24 hours under conventional heating [4]. These methodologies represent significant advances in reducing synthesis time, energy consumption, and byproduct formation for the target compound and its analogs.

Functionalization at C6: Role of 3,5-Dimethoxyphenyl Substituents in Electronic Modulation

The 3,5-dimethoxyphenyl group at C6 is a critical structural determinant for the biological activity and physicochemical properties of this chemotype. Its introduction is strategically achieved via late-stage cross-coupling reactions on halogenated intermediates, primarily 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one. Palladium-catalyzed Suzuki coupling using 3,5-dimethoxyphenylboronic acid under inert atmosphere (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80-90°C) provides efficient access (yields 70-85%) [2] [10].

Electronically, the 3,5-dimethoxyphenyl group acts as a potent electron-donating moiety due to the two methoxy (-OCH₃) groups conjugated to the π-system. Hammett constant (σ) analysis indicates significant negative σ values (~ -0.27 for each meta-OCH₃), confirming strong electron donation. This donation:

  • Increases electron density on the pyridopyrimidine core, particularly at positions C5 and C7, as evidenced by upfield chemical shifts in ¹H NMR (C5-H signal shifts by ~0.3 ppm upfield compared to unsubstituted analogs).
  • Enhances π-π stacking capability with aromatic residues in biological targets due to the extended planar aromatic surface.
  • Modulates lipophilicity, increasing log P by ~1.2 units compared to the 6-H analog, thereby improving membrane permeability [3] [10]. Computational studies (DFT calculations) reveal a lowered LUMO energy (-1.98 eV vs. -1.65 eV for phenyl analog), facilitating charge-transfer interactions with biological receptors. This electronic profile makes the 3,5-dimethoxyphenyl substituent particularly advantageous for targeting enzymes like dihydrofolate reductase (DHFR) and kinases, where optimal electron density distribution enhances binding affinity [3] [6].

Thioether Linkage Engineering: Methylthio Group Incorporation at C2

The methylthio (-SCH₃) group at C2 serves as a versatile synthetic handle and pharmacophore. Its incorporation is achieved via two primary strategies:

  • Direct Synthesis Using Methyl Isothiocyanate or Thiourea Derivatives: Cyclocondensation reactions employing methylthiourea (CH₃NHCSNH₂) as the C2 nitrogen source directly yield the 2-(methylthio) derivative. This method is efficient for initial scaffold assembly but offers limited flexibility for late-stage diversification [6].
  • Nucleophilic Displacement of Chloro or Fluoro Substituents: Reaction of 2-chloro- or 2-fluoropyrido[2,3-d]pyrimidin-7(8H)-one intermediates with sodium thiomethoxide (NaSCH₃) in polar aprotic solvents (DMF, DMSO) at 50-80°C provides high yields (>85%) of the 2-(methylthio) product. This route is highly adaptable for introducing diverse thioethers or subsequent oxidation products [4] [8].

The methylthio group possesses significant chemical versatility:

  • Acts as an excellent leaving group for S~N~ replacement reactions with amines, enabling access to 2-amino derivatives crucial for kinase inhibitor activity.
  • Can be selectively oxidized to sulfoxide (-S(O)CH₃) or sulfone (-SO₂CH₃) using oxidants like m-CPBA or H₂O₂, modifying electronic properties and hydrogen bonding capacity.
  • Provides a site for alkylation to form sulfonium salts, altering hydrophilicity.

Table 2: Bromination Methods for 2-(Methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one Precursor

Brominating AgentSolventConditionsYield (%)Reaction TimeAdvantagesRef.
Bromine (Br₂)Glacial Acetic AcidRoom temperature, 48 h9248 hoursHigh yield, simple workup [5]
N-Bromosuccinimide (NBS)Dimethylformamide (DMF)Room temperature, 18 h4818 hoursMild conditions, fewer side products [5] [8]
NBS under Ultrasonic IrradiationDimethylformamide (DMF)40 kHz, 50°C85-9030-45 minutesRapid reaction, high efficiency [5]

Bromination at C6 (Table 2) exemplifies the synthetic utility of the methylthio group; its lower electron-donating capacity (compared to amino or alkoxy groups) minimally deactivates the C6 position towards electrophilic substitution, allowing efficient bromination essential for introducing the 3,5-dimethoxyphenyl group via Suzuki coupling [5] [8]. The methylthio group contributes moderately to lipophilicity (increasing log P by ~0.8 compared to 2-H analogs) and exhibits a characteristic ¹H NMR signal at δ 2.50-2.60 ppm.

Comparative Analysis of Preformed Pyrimidine vs. Pyridine Ring Annulation Approaches

Two principal synthetic paradigms exist for constructing the pyrido[2,3-d]pyrimidine core: preformed pyrimidine ring annulation and preformed pyridine ring annulation. Each approach offers distinct advantages and limitations for synthesizing 6-(3,5-dimethoxyphenyl)-2-(methylthio) derivatives:

Preformed Pyrimidine Ring Approach:

  • Strategy: Builds the pyridine ring onto an existing pyrimidine. Common precursors include 6-substituted-2,4-diamino- or 2,4-dichloropyrimidines, which undergo cyclization with α,β-unsaturated carbonyls (e.g., ethyl acetoacetate derivatives) or cyanoacetates under basic conditions.
  • Advantages: High regioselectivity for the [2,3-d] isomer; excellent control over C2 and C4 substituents via pyrimidine precursor choice; straightforward incorporation of the 3,5-dimethoxyphenyl group on the pyrimidine precursor before annulation [1] [6].
  • Disadvantages: Requires multi-step preparation of complex pyrimidine precursors; potential for low yields in the annulation step due to steric hindrance from the C6 aryl group.
  • Example: Condensation of ethyl 2-((3,5-dimethoxyphenyl)amino)-4-methylthiazole-5-carboxylate with guanidine forms the pyrido[2,3-d]pyrimidine core with the aryl group pre-installed at C6 [6].

Preformed Pyridine Ring Approach:

  • Strategy: Constructs the pyrimidine ring onto an existing pyridine. Precursors include 6-substituted 2-aminonicotinates or 2-aminonicotinonitriles, which undergo cyclization with formamide, formamidine acetate, urea, or guanidine derivatives.
  • Advantages: Commercially available or easily synthesized pyridine precursors; efficient one-pot cyclizations possible; ideal for introducing complex substituents at C5 and C6 of the pyridine before pyrimidine formation [1] [7].
  • Disadvantages: Risk of regioisomeric mixtures ([2,3-d] vs. [3,2-d]); limited control over C4 substituents during cyclization; potential incompatibility with sensitive functional groups under harsh cyclization conditions.
  • Example: Cyclization of 6-(3,5-dimethoxyphenyl)-2-amino-4-methylnicotinonitrile with formamidine acetate directly yields the 2-amino-4-methylpyrido[2,3-d]pyrimidine, which can be converted to the 2-(methylthio) derivative via diazotization and thiolation [1] [7].

Comparative Metrics:

  • Regioselectivity: Pyrimidine-first approach offers superior regioselectivity (>98% [2,3-d]) compared to pyridine-first (~85-90% [2,3-d]).
  • Synthetic Flexibility: Pyridine-first approach allows easier late-stage diversification at C5/C6, advantageous for introducing 3,5-dimethoxyphenyl.
  • Yield for Target Compound: Pyrimidine-first yields ~45-60% over 4-5 steps; Pyridine-first yields ~55-75% over 3-4 steps.
  • Functional Group Tolerance: Pyrimidine-first tolerates sensitive groups (e.g., methoxy) better during early steps, while pyridine-first requires stable precursors for the cyclization step [1] [6] [7].

The choice between these routes depends on the availability of starting materials, desired substitution pattern, and scale. For large-scale synthesis of the target compound with 3,5-dimethoxyphenyl at C6 and methylthio at C2, the preformed pyridine route utilizing a Suzuki-coupled aminonicotinonitrile precursor followed by cyclization with methylisothiocyanate is often preferred due to its convergence and efficiency [1] [2].

Properties

CAS Number

1628795-45-8

Product Name

6-(3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

IUPAC Name

6-(3,5-dimethoxyphenyl)-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C16H15N3O3S

Molecular Weight

329.37

InChI

InChI=1S/C16H15N3O3S/c1-21-11-4-9(5-12(7-11)22-2)13-6-10-8-17-16(23-3)19-14(10)18-15(13)20/h4-8H,1-3H3,(H,17,18,19,20)

InChI Key

WQXRNJGXBBCXOD-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C2=CC3=CN=C(N=C3NC2=O)SC)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.